molecular formula C24H34F13NO4 B12758397 11-(F-Hexyl)-undecanoyl carnitine CAS No. 142674-38-2

11-(F-Hexyl)-undecanoyl carnitine

Cat. No.: B12758397
CAS No.: 142674-38-2
M. Wt: 647.5 g/mol
InChI Key: DBZDHDKNTCLMFC-UHFFFAOYSA-N
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Description

11-(F-Hexyl)-undecanoyl carnitine is a fluorinated derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(F-Hexyl)-undecanoyl carnitine typically involves the introduction of a fluorinated hexyl group into the carnitine structure. This can be achieved through a multi-step process:

    Fluorination: The hexyl group is fluorinated using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Acylation: The fluorinated hexyl group is then attached to an undecanoyl chloride through an acylation reaction, forming 11-(F-Hexyl)-undecanoyl chloride.

    Carnitine Conjugation: Finally, the 11-(F-Hexyl)-undecanoyl chloride is reacted with carnitine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and acylation steps, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(F-Hexyl)-undecanoyl carnitine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorinated hexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(F-Hexyl)-undecanoyl carnitine has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on molecular properties.

    Biology: Investigated for its role in fatty acid metabolism and potential effects on mitochondrial function.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its enhanced lipophilicity.

    Industry: Utilized in the development of fluorinated surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 11-(F-Hexyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The fluorinated hexyl group may enhance its interaction with lipid membranes, facilitating more efficient transport. The compound may also interact with specific enzymes involved in fatty acid metabolism, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Carnitine: The parent compound, essential for fatty acid transport.

    Fluorinated Fatty Acids: Compounds with similar fluorinated alkyl chains.

    Acyl Carnitines: Various derivatives with different acyl groups.

Uniqueness

11-(F-Hexyl)-undecanoyl carnitine is unique due to the presence of the fluorinated hexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for studying the effects of fluorination and for potential therapeutic applications.

Properties

CAS No.

142674-38-2

Molecular Formula

C24H34F13NO4

Molecular Weight

647.5 g/mol

IUPAC Name

3-(12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C24H34F13NO4/c1-38(2,3)15-16(14-17(39)40)42-18(41)12-10-8-6-4-5-7-9-11-13-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h16H,4-15H2,1-3H3

InChI Key

DBZDHDKNTCLMFC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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